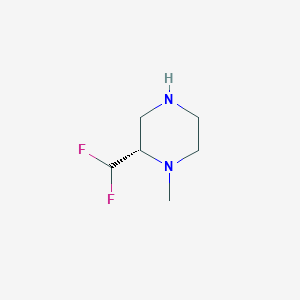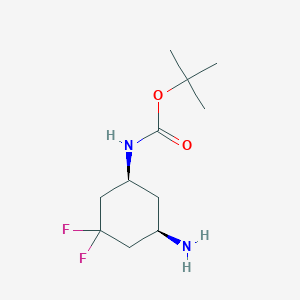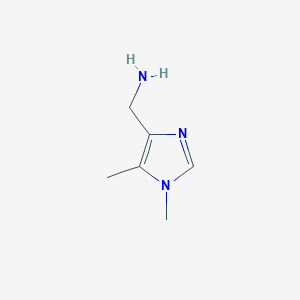
2-((11-Carboxyundecanoyl)oxy)-N,N,N-trimethylethan-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((11-Carboxyundecanoyl)oxy)-N,N,N-trimethylethan-1-aminium typically involves the esterification of carnitine with 11-carboxyundecanoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pH .
Chemical Reactions Analysis
Types of Reactions
2-((11-Carboxyundecanoyl)oxy)-N,N,N-trimethylethan-1-aminium undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are commonly used.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
2-((11-Carboxyundecanoyl)oxy)-N,N,N-trimethylethan-1-aminium has several scientific research applications:
Chemistry: Used as a model compound to study esterification and acylation reactions.
Biology: Plays a role in the study of fatty acid metabolism and mitochondrial function.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders.
Industry: Used in the production of specialized esters and as an intermediate in organic synthesis
Mechanism of Action
The compound exerts its effects by facilitating the transport of fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. The carnitine moiety binds to fatty acids, forming acylcarnitines, which are then transported across the mitochondrial membrane by carnitine acyltransferase enzymes .
Comparison with Similar Compounds
Similar Compounds
O-acylcarnitine: A general class of compounds to which 2-((11-Carboxyundecanoyl)oxy)-N,N,N-trimethylethan-1-aminium belongs.
Carnitine: The parent compound, essential for fatty acid transport.
Acylcarnitines with different chain lengths: Compounds with varying lengths of the acyl chain
Uniqueness
This compound is unique due to its specific acyl chain length, which influences its transport efficiency and metabolic role.
Properties
Molecular Formula |
C17H34NO4+ |
|---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
2-(11-carboxyundecanoyloxy)ethyl-trimethylazanium |
InChI |
InChI=1S/C17H33NO4/c1-18(2,3)14-15-22-17(21)13-11-9-7-5-4-6-8-10-12-16(19)20/h4-15H2,1-3H3/p+1 |
InChI Key |
WSFWLLJEWLLNIE-UHFFFAOYSA-O |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide](/img/structure/B12841694.png)







![N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-amine](/img/structure/B12841735.png)
